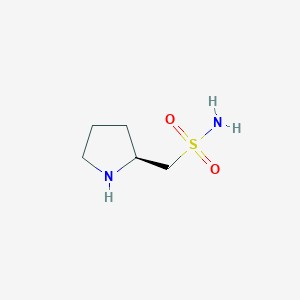

(2S)-Pyrrolidin-2-ylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-Pyrrolidin-2-ylmethanesulfonamide is a chiral compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrrolidine ring attached to a methanesulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Pyrrolidin-2-ylmethanesulfonamide typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

[ \text{Pyrrolidine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-Pyrrolidin-2-ylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(2S)-Pyrrolidin-2-ylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mecanismo De Acción

The mechanism of action of (2S)-Pyrrolidin-2-ylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The pyrrolidine ring may also contribute to binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine-2-sulfonamide: Lacks the methanesulfonamide group.

Methanesulfonamide: Lacks the pyrrolidine ring.

N-Methylpyrrolidine-2-sulfonamide: Contains a methyl group on the nitrogen.

Uniqueness

(2S)-Pyrrolidin-2-ylmethanesulfonamide is unique due to its specific combination of a pyrrolidine ring and a methanesulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Actividad Biológica

(2S)-Pyrrolidin-2-ylmethanesulfonamide, a compound featuring a pyrrolidine ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Overview of this compound

The chemical structure of this compound is characterized by a pyrrolidine ring linked to a methanesulfonamide group. This compound has been studied for its ability to interact with various biological targets, making it a valuable candidate in drug discovery.

1. Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit antimicrobial activity. For instance, certain pyrrolidine derivatives have shown effectiveness against multidrug-resistant bacteria, particularly targeting essential bacterial proteins such as penicillin-binding proteins (PBPs) . The mechanism involves inhibition of bacterial cell wall synthesis, which is critical for bacterial survival.

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, potentially benefiting conditions like rheumatoid arthritis and other inflammatory diseases .

3. Neuroprotective Effects

Emerging evidence points to the neuroprotective potential of this compound. It may exert beneficial effects in neurodegenerative diseases by modulating sphingolipid metabolism through inhibition of neutral sphingomyelinase 2 (nSMase2), which is implicated in Alzheimer's disease . This inhibition can reduce exosome release and subsequent neuroinflammation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, leading to the inhibition of specific enzymes involved in various biochemical pathways. This property is particularly relevant in antimicrobial activity .

- Modulation of Signaling Pathways : By affecting sphingolipid metabolism, the compound can influence signaling pathways that regulate inflammation and neuronal health .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Modification | Effect on Activity |

|---|---|

| Substituents on the pyrrolidine ring | Altered binding affinity and selectivity towards targets |

| Variations in the sulfonamide group | Impact on solubility and bioavailability |

Research has shown that modifications to the pyrrolidine ring can enhance potency against specific targets while maintaining favorable pharmacokinetic properties .

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

- Neuroprotective Study : In a mouse model of Alzheimer's disease, compounds derived from this scaffold demonstrated significant reductions in cognitive impairment and neuroinflammation by inhibiting nSMase2 activity .

- Antimicrobial Efficacy : A series of pyrrolidine derivatives were screened against Gram-negative bacteria, showing promising results with IC50 values indicating effective inhibition of PBPs essential for bacterial cell wall integrity .

- Anti-inflammatory Trials : Clinical studies have reported that compounds similar to this compound significantly reduced markers of inflammation in animal models, suggesting potential therapeutic applications in chronic inflammatory diseases .

Propiedades

IUPAC Name |

[(2S)-pyrrolidin-2-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c6-10(8,9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H2,6,8,9)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPRMRVYZCSKLD-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.